(1R)-1-(Oxepan-4-yl)ethanamine
Description
(1R)-1-(Oxepan-4-yl)ethanamine is a chiral primary amine characterized by a seven-membered oxepane ring (a cyclic ether) attached to an ethylamine backbone. Its molecular weight is 143.2 g/mol, and it is supplied as a laboratory reagent with a purity of ≥95% .
Properties
IUPAC Name |
(1R)-1-(oxepan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-GVHYBUMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Oxepan-4-yl)ethanamine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.
Attachment of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxepane derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Oxepan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxepane ring or the ethanamine group, leading to a variety of products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(Oxepan-4-yl)ethanamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of oxepane-containing molecules on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is explored for its potential use in the production of polymers and other advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-(Oxepan-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxepane ring and ethanamine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of (1R)-1-(Oxepan-4-yl)ethanamine, highlighting differences in substituents, molecular weight, and applications:
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Oxepane vs. Aromatic Rings : The oxepane ring in this compound provides enhanced solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorophenyl or fluorophenyl groups) due to its oxygen atom. However, aromatic analogues may exhibit greater metabolic stability and lipophilicity, favoring membrane permeability in drug design .
- Heterocyclic vs. Adamantyl Groups : The thiazole and benzothiazole derivatives (e.g., ) introduce sulfur atoms, which can participate in π-stacking or metal coordination, useful in catalysis or enzyme inhibition. In contrast, rimantadine’s adamantyl group confers rigidity and bulkiness, enhancing binding to viral ion channels .
Biological and Synthetic Relevance Antiviral Activity: Rimantadine’s adamantane moiety is critical for blocking the influenza A M2 channel, whereas the oxepane derivative’s biological activity remains unexplored but could be tailored for similar targets . Synthetic Utility: (1R)-1-(4-Chlorophenyl)ethanamine is pivotal in agrochemical synthesis (e.g., carpropamid), demonstrating how aryl-substituted amines serve as versatile intermediates. The oxepane analogue’s flexibility might enable novel reaction pathways in cyclization or cross-coupling reactions .
Chirality and Asymmetric Catalysis Several analogues, such as (R)-1-(4-Fluorophenyl)ethanamine, are employed in chiral ligand systems (e.g., camphor-derived imino-pyridine ligands in ). The oxepane compound’s stereochemistry could similarly support asymmetric catalysis or resolution processes .
Pharmacological Potential
- Rimantadine: Demonstrates the importance of bulky substituents (adamantyl) in antiviral activity. Resistance mutations (e.g., V27A/S31N in influenza) highlight the need for structural diversification, where oxepane-based amines could offer novel scaffolds .
- Thiazole Derivatives : The thiazole ring in (R)-1-(Thiazol-4-yl)ethanamine is prevalent in kinase inhibitors and antimicrobials, suggesting that the oxepane analogue might be modified for similar targets .
Industrial and Agricultural Use
- Carpropamid Synthesis : (1R)-1-(4-Chlorophenyl)ethanamine is a key intermediate, underscoring the role of chiral amines in agrochemical development. The oxepane derivative’s unique structure could inspire next-generation fungicides or herbicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
